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Compound of Interest

Compound Name: Methyl-PEG2-alcohol

Cat. No.: B087266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl-PEG2-alcohol, systematically named 2-(2-methoxyethoxy)ethan-1-ol and also known

by trade names such as Methyl Carbitol, is a bifunctional molecule featuring both an ether and

a primary alcohol functional group. This diethylene glycol monomethyl ether is a clear,

colorless, and hygroscopic liquid at room temperature.[1] Its unique combination of

hydrophilicity, biocompatibility, and chemical reactivity makes it a critical component in diverse

applications, ranging from an industrial solvent to a crucial linker in advanced drug

development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[2][3]

This technical guide provides a comprehensive overview of the core chemical and physical

properties of Methyl-PEG2-alcohol, detailed experimental methodologies for their

determination, and insights into its application in contemporary drug discovery.

Core Chemical and Physical Properties
The physicochemical properties of Methyl-PEG2-alcohol are well-documented and crucial for

its application in various scientific and industrial fields. These properties are summarized in the

table below.
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Property Value Reference(s)

IUPAC Name 2-(2-methoxyethoxy)ethan-1-ol [1]

Synonyms

Diethylene glycol monomethyl

ether, Methyl Carbitol,

Methyldiglycol

[1][4]

CAS Number 111-77-3 [1]

Molecular Formula C₅H₁₂O₃ [4]

Molecular Weight 120.15 g/mol [4]

Appearance
Clear, colorless, slightly

viscous liquid
[1][5]

Density 1.02 g/mL [1]

Melting Point -69 °C [1]

Boiling Point 194 °C [1]

Flash Point 96 °C [1]

Solubility in Water Miscible [1]

Vapor Pressure 0.2 mmHg at 20 °C [6]

Refractive Index (n20/D) 1.426 [6]

Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

Methyl-PEG2-alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Methyl-PEG2-alcohol is expected to show distinct

signals corresponding to the different proton environments. The methoxy group (CH₃O-)

would appear as a singlet. The four methylene groups (-CH₂-) adjacent to the ether and

alcohol functionalities will present as multiplets, with their chemical shifts influenced by the
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electronegativity of the neighboring oxygen atoms. The hydroxyl proton (-OH) will appear as

a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display five unique signals, corresponding to each

of the five carbon atoms in the molecule.[7][8] The carbon of the methoxy group will be the

most upfield. The chemical shifts of the four methylene carbons will be in the ether region of

the spectrum, with their precise locations determined by their position relative to the oxygen

atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl-PEG2-alcohol is characterized by several key absorption bands

that confirm its functional groups.[9][10] A prominent, broad absorption band is expected in the

region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol

group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the ether

and alcohol groups will be visible in the fingerprint region, typically between 1200-1000 cm⁻¹.

[10] The C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹

region.[10]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of Methyl-PEG2-alcohol will show a molecular ion peak

(M⁺) corresponding to its molecular weight (120.15 g/mol ).[4] Common fragmentation patterns

for ethers and alcohols are expected. Alpha-cleavage next to the oxygen atoms is a likely

fragmentation pathway.[11] For the alcohol, a characteristic loss of a water molecule (M-18)

may also be observed.[11]

Experimental Protocols
This section outlines general methodologies for the synthesis and characterization of Methyl-
PEG2-alcohol and similar compounds.

Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers,

including Methyl-PEG2-alcohol.[12][13][14] The reaction proceeds via an Sₙ2 mechanism,

involving the reaction of an alkoxide with a primary alkyl halide.[13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_111-77-3_13CNMR.htm
https://spectrabase.com/spectrum/FSkQb8qE2YU
https://www.benchchem.com/product/b087266?utm_src=pdf-body
https://www.researchgate.net/figure/FTIR-spectrum-of-PEG-a-of-RAFT-agent-b-and-of-poly-methyl-methacrylate-b-ethylene_fig2_250898601
https://ejournal.upi.edu/index.php/ijost/article/download/15806/pdf
https://ejournal.upi.edu/index.php/ijost/article/download/15806/pdf
https://ejournal.upi.edu/index.php/ijost/article/download/15806/pdf
https://ejournal.upi.edu/index.php/ijost/article/download/15806/pdf
https://www.benchchem.com/product/b087266?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=111-77-3
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/product/b087266?utm_src=pdf-body
https://www.benchchem.com/product/b087266?utm_src=pdf-body
https://www.benchchem.com/product/b087266?utm_src=pdf-body
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol:

Alkoxide Formation: A suitable alcohol is deprotonated using a strong base (e.g., sodium

hydride) in an aprotic solvent (e.g., dry THF) to form the corresponding alkoxide. For the

synthesis of Methyl-PEG2-alcohol, one could start with ethylene glycol and react it with a

methylating agent, or with 2-methoxyethanol and react it with an ethylene oxide equivalent.

Nucleophilic Substitution: The primary alkyl halide (e.g., 2-chloroethanol or its protected

form) is added to the alkoxide solution.

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from

room temperature to a gentle reflux for several hours to ensure complete reaction.[14]

Work-up and Purification: Upon completion, the reaction is quenched with water, and the

product is extracted with an organic solvent. The organic layer is then washed, dried, and the

solvent is removed under reduced pressure. The crude product is purified using distillation or

column chromatography to yield the pure ether alcohol.

Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient micro-scale technique for determining the boiling point

of a liquid.[15][16]

Methodology:

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a

small test tube.[15]

Apparatus Setup: The test tube is attached to a thermometer, and a capillary tube, sealed at

one end, is placed open-end-down into the liquid.

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g.,

mineral oil). The side arm of the Thiele tube is gently heated.

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary

tube. Heating is then discontinued.
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Boiling Point Determination: The boiling point is the temperature at which the liquid just

begins to enter the capillary tube as the apparatus cools.[15]

Measurement of Solubility
The solubility of Methyl-PEG2-alcohol in various solvents can be quantitatively determined

using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR)

spectroscopy.[17]

General GC Methodology for Mutual Solubility:

Sample Preparation: A mixture of Methyl-PEG2-alcohol and the solvent of interest is

prepared and allowed to equilibrate.

Phase Separation: The two phases (if immiscible) are separated.

Analysis: A known amount of each phase is analyzed by gas chromatography. By using a

suitable internal or external standard, the concentration of the solute in each phase can be

determined, thus providing the mutual solubilities.[17]

Applications in Drug Development: The PROTAC
Linker
A significant application of Methyl-PEG2-alcohol in modern drug development is its use as a

hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's ubiquitin-proteasome system.[18]

The PROTAC Mechanism of Action
The mechanism involves the PROTAC molecule simultaneously binding to a target protein of

interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[19] This proximity induces

the E3 ligase to ubiquitinate the target protein. The polyubiquitinated protein is then recognized

and degraded by the 26S proteasome.[18] The PROTAC molecule itself is not degraded and

can act catalytically to induce the degradation of multiple target protein molecules.[18]
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Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
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Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC involves the covalent linkage of a ligand for the target protein and

a ligand for an E3 ligase via a suitable linker, such as one derived from Methyl-PEG2-alcohol.

Starting Materials Synthesis Steps

POI Ligand
(with reactive handle)

Step 1: Couple
POI Ligand to Linker

Methyl-PEG2-alcohol
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Caption: A generalized workflow for the chemical synthesis of a PROTAC molecule.

Safety and Handling
Methyl-PEG2-alcohol is a combustible liquid and should be handled with appropriate safety

precautions.[1] It is hygroscopic and should be stored in a tightly sealed container under an

inert atmosphere to prevent moisture absorption.[2] It is advisable to wear personal protective

equipment, including gloves and safety glasses, when handling this chemical.[20]

Conclusion
Methyl-PEG2-alcohol is a versatile chemical with well-defined properties that make it

invaluable in both industrial and research settings. For drug development professionals, its role

as a flexible and hydrophilic linker is of particular importance, enabling the design and

synthesis of innovative therapeutics like PROTACs. A thorough understanding of its chemical

properties, supported by robust experimental methodologies, is essential for its effective

application and the advancement of targeted protein degradation technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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